molecular formula C24H15NO3 B11112105 2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11112105
M. Wt: 365.4 g/mol
InChI Key: ALSGHGHCMDKYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with a phenoxyphenyl group attached to a benzoisoquinoline core, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketones in the presence of sodium azide . This three-component reaction protocol is air-stable, eco-efficient, and inexpensive. Another method involves the use of aryne intermediates generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes . The reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere, yielding the target compound in high purity.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C24H15NO3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2-phenoxyphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H15NO3/c26-23-18-12-6-8-16-9-7-13-19(22(16)18)24(27)25(23)20-14-4-5-15-21(20)28-17-10-2-1-3-11-17/h1-15H

InChI Key

ALSGHGHCMDKYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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